molecular formula C8H4F3N3O2 B11876530 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 1260847-63-9

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid

Katalognummer: B11876530
CAS-Nummer: 1260847-63-9
Molekulargewicht: 231.13 g/mol
InChI-Schlüssel: BPVNKIUCEHAYDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid is a high-value chemical building block designed for pharmaceutical research and development. This compound features the imidazo[1,2-a]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The core structure has been demonstrated in published studies to exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria . The presence of the carboxylic acid (-COOH) functional group at the 6-position provides a versatile handle for further synthetic modification, enabling researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies. The trifluoromethyl (-CF3) group at the 7-position is a common bioisostere that can significantly influence a compound's pharmacokinetic properties, including its metabolic stability, lipophilicity, and membrane permeability. This specific molecular architecture makes it a critical intermediate in the synthesis of more complex aromatic heterocyclic pyrimidine derivatives, which are explored in patents for their therapeutic potential . As such, this reagent is ideally suited for projects in antimicrobial discovery, hit-to-lead optimization, and the construction of targeted chemical libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

1260847-63-9

Molekularformel

C8H4F3N3O2

Molekulargewicht

231.13 g/mol

IUPAC-Name

7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-4(6(15)16)3-14-2-1-12-7(14)13-5/h1-3H,(H,15,16)

InChI-Schlüssel

BPVNKIUCEHAYDP-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C=C(C(=NC2=N1)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This is followed by cyclization with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the desired product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the imidazo[1,2-a]pyrimidine ring, such as alcohols, amines, and substituted imidazo[1,2-a]pyrimidines .

Wissenschaftliche Forschungsanwendungen

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine

  • 5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid (CAS 367500-93-4): Features a pyridine ring instead of pyrimidine, reducing ring electronegativity and altering solubility .

Triazolo[1,5-a]pyrimidine Analogues

  • 7-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic Acid (CAS 1160246-22-9): Replaces the imidazole ring with a triazole, increasing metabolic resistance but reducing π-π stacking efficiency .

Substituent Effects

Compound Name Substituent Position Substituent Type Molecular Weight (g/mol) Key Properties
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid 7 CF₃ ~277.1 (estimated) High lipophilicity, strong electron-withdrawing effect
7-(Difluoromethyl)-triazolo[1,5-a]pyrimidine-6-carboxylic acid 7 CHF₂ 244.13 Reduced electronegativity vs. CF₃, moderate metabolic stability
6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1260798-62-6) 6 F 180.13 Lower molecular weight, improved solubility in polar solvents

Functional Group Modifications

  • Ethyl Ester Derivatives :
    • Ethyl 7-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine-3-carboxylate (CAS 1426136-08-4): Esterification of the carboxylic acid group improves cell membrane permeability but requires hydrolysis for bioactivity .
    • Imidazo[1,2-a]pyrimidine-6-carboxylic Acid Ethyl Ester (CAS 100589-25-1): The ethyl ester derivative of the target compound serves as a synthetic intermediate, with the ester group enabling easier purification .

Biologische Aktivität

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The compound, with a molecular formula of C8_8H4_4F3_3N3_3O2_2 and a molecular weight of 231.13 g/mol, has been studied for its effects on various biological pathways and its potential therapeutic applications.

  • CAS Number : 1260847-63-9
  • Molecular Weight : 231.13 g/mol
  • Molecular Formula : C8_8H4_4F3_3N3_3O2_2

Biological Activity Overview

The biological activity of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid has been evaluated in several studies, focusing on its pharmacological properties and mechanisms of action.

Antiviral Activity

Recent studies have highlighted the compound's antiviral properties. For instance, it demonstrated significant antiviral activity against influenza A virus strains, including Oseltamivir-sensitive and resistant variants. The compound exhibited an IC5050 value indicating potent inhibition of viral replication, with a notable reduction in viral load in infected models .

Anticancer Properties

7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid has also shown promise in cancer research. It was reported to inhibit cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The compound displayed an IC5050 of 0.126 μM against these cells while exhibiting significantly lower toxicity towards non-cancerous cells, indicating a favorable therapeutic index .

Table 1: Summary of Anticancer Activity

Cell LineIC5050 (μM)Selectivity Index
MDA-MB-2310.126High
MCF10A (non-cancer)>2.5Low

The mechanism by which 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Matrix Metalloproteinases (MMPs) : The compound has shown significant inhibitory activity against MMP-2 and MMP-9, which are involved in cancer metastasis .
  • Impact on Viral Replication : Its antiviral efficacy is linked to direct effects on viral replication processes within host cells .

Toxicity Studies

Toxicological evaluations have indicated that the compound exhibits a favorable safety profile. In murine models, no acute toxicity was observed at doses up to 2000 mg/kg . Additionally, subacute toxicity studies demonstrated that daily administration at high doses (40 mg/kg for three days) did not result in significant adverse effects .

Case Studies and Research Findings

Several case studies have reinforced the potential applications of this compound:

  • Influenza A Virus Model : In vivo studies showed that treatment with the compound led to over a 2-log reduction in viral load in lung tissues of infected mice, confirming its direct antiviral effect .
  • Breast Cancer Models : In models inoculated with MDA-MB-231 cells, treatment resulted in inhibited lung metastasis compared to control groups .

Q & A

Q. What are the common synthetic routes for 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid?

The synthesis typically involves cyclization or condensation strategies. A widely used method is the cycloisomerization of N-propargylpyridinium intermediates under basic aqueous conditions (e.g., NaOH), which is efficient and eco-friendly . Alternatively, condensation of 2-aminopyrimidines with α-haloketones (e.g., ethyl bromofluoroacetate) in the presence of bases like K₂CO₃ can yield the imidazo[1,2-a]pyrimidine core . For carboxylation, post-cyclization functionalization using ethyl esters followed by hydrolysis is employed .

Q. How is the compound characterized structurally?

Key characterization techniques include:

  • NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between C-6 and C-7 trifluoromethyl groups) .
  • IR spectroscopy : Identifies carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups via stretching frequencies .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for purity assessment .

Q. What purification strategies are recommended for this compound?

Recrystallization from polar aprotic solvents (e.g., ethanol or methanol) is effective due to the compound’s moderate solubility in these solvents. Chromatographic purification (silica gel, ethyl acetate/hexane gradients) is used for intermediates, while final hydrolysis to the carboxylic acid form often requires aqueous workup .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization hinges on:

  • Catalyst selection : Transition metals (e.g., Pd or Cu) enhance cyclization efficiency but may introduce impurities requiring rigorous post-synthesis purification .
  • Solvent systems : Dimethoxyethane (DME) or THF improves reaction homogeneity, while aqueous conditions reduce side reactions .
  • Temperature control : Elevated temperatures (80–100°C) accelerate cyclization but may degrade acid-sensitive intermediates .

Q. What role does the trifluoromethyl group play in modulating reactivity?

The -CF₃ group is strongly electron-withdrawing, which:

  • Reduces nucleophilicity at adjacent positions, directing electrophilic substitutions to the pyrimidine ring .
  • Enhances metabolic stability in pharmacological studies, making the compound resistant to oxidative degradation . Computational studies (DFT) are recommended to predict regioselectivity in further functionalization .

Q. How should researchers address contradictory bioactivity data in literature?

Contradictions often arise from:

  • Structural analogs : Minor substituent changes (e.g., Cl vs. CF₃) drastically alter binding affinities .
  • Assay variability : Standardize in vitro models (e.g., MIC assays for antimicrobial activity) and validate with dose-response curves .
  • Metabolic interference : Use hepatic microsome assays to assess stability before in vivo testing .

Q. What strategies enable regioselective derivatization of the imidazo[1,2-a]pyrimidine core?

Regioselectivity is controlled by:

  • Electrophilic directing groups : -COOH at C-6 deactivates the adjacent position, favoring substitutions at C-2 or C-7 .
  • Microwave-assisted synthesis : Enhances reaction specificity for C-3 modifications under controlled heating .
  • Protecting groups : Temporarily block the carboxylic acid to facilitate amine coupling or sulfonylation at other sites .

Q. What are the challenges in scaling up hydrolysis of ethyl esters to carboxylic acids?

Key challenges include:

  • Acid stability : Prolonged exposure to strong acids (e.g., HCl) may degrade the imidazo[1,2-a]pyrimidine ring. Use mild conditions (dilute H₂SO₄, room temperature) .
  • Byproduct formation : Neutralize reaction mixtures promptly to avoid salt precipitation, which complicates isolation .

Methodological Recommendations

  • Contradiction resolution : Cross-validate spectral data with computational tools (e.g., NMR prediction software) to confirm structural assignments .
  • Bioactivity studies : Prioritize structure-activity relationship (SAR) models to isolate critical functional groups for target engagement .
  • Synthetic reproducibility : Document solvent purity, catalyst lot numbers, and humidity levels, as these variables significantly impact trifluoromethyl-containing reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.